(1R,2R)-Cyclopropane-1,2-diamine
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Overview
Description
(1R,2R)-Cyclopropane-1,2-diamine is a chiral cyclopropane derivative with two amine groups attached to adjacent carbon atoms
Synthetic Routes and Reaction Conditions:
Reduction of Cyclopropanone Derivatives: One common synthetic route involves the reduction of cyclopropanone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclopropanation Reactions: Another method is the cyclopropanation of amino alcohols using reagents like diazomethane or Simmons-Smith reagent (zinc-copper couple with diiodomethane).
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the amine groups to their corresponding amides or amines.
Substitution Reactions: Substitution reactions at the amine sites can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Cyclopropanone derivatives.
Reduction Products: Cyclopropane diamines or amides.
Substitution Products: Alkylated or acylated derivatives.
Mechanism of Action
Target of Action
Similar compounds such as platinum-based chemotherapeutic complexes like cisplatin, carboplatin, and oxaliplatin have been extensively studied . These complexes are known to interact with DNA and induce cellular apoptosis through the DNA damage response pathway .
Mode of Action
It’s worth noting that similar platinum-based complexes, such as oxaliplatin, are believed to induce cell death through a unique nucleolar stress pathway . This pathway is sensitive to modifications at certain positions of the complex .
Biochemical Pathways
Platinum-based complexes like oxaliplatin and cisplatin are known to affect the dna damage response pathway
Pharmacokinetics
A study on a similar compound, oxaliplatin, showed that it had a more rapid plasma decay profile compared to cisplatin . The renal clearance of oxaliplatin was also about 2-fold that of cisplatin . These properties could potentially influence the bioavailability of (1R,2R)-Cyclopropane-1,2-diamine.
Result of Action
Similar platinum-based complexes are known to induce cellular apoptosis . Oxaliplatin, for instance, is believed to induce cell death through a unique nucleolar stress pathway .
Action Environment
It’s known that the efficacy of similar platinum-based complexes can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors .
Scientific Research Applications
(1R,2R)-Cyclopropane-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclopropane-1,2-diol: A diol derivative with hydroxyl groups instead of amine groups.
Cyclopropane-1,2-dicarboxylic acid: A dicarboxylic acid derivative with carboxyl groups.
Cyclopropane-1,2-diamide: An amide derivative with amide groups instead of amine groups.
This comprehensive overview highlights the significance of (1R,2R)-Cyclopropane-1,2-diamine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2R)-cyclopropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSBSLFFVASXRY-PWNYCUMCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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